molecular formula C14H23N5O2S B7175075 2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide

2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide

Cat. No.: B7175075
M. Wt: 325.43 g/mol
InChI Key: ZUFHLNQKFPSNCH-UHFFFAOYSA-N
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Description

2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the morpholine and thiazole intermediates. The piperazine moiety is introduced through a nucleophilic substitution reaction. The final step involves the coupling of these intermediates under controlled conditions, often using a condensing agent like N,N’-carbonyldiimidazole (CDI) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines.

Scientific Research Applications

2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Shares the piperazine moiety and is used as a tyrosine kinase inhibitor.

    Olanzapine: Contains a piperazine ring and is used as an antipsychotic agent.

Uniqueness

2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide is unique due to its combination of a morpholine ring, a thiazole ring, and a piperazine moiety, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-17-3-5-18(6-4-17)10-12-11-19(7-8-21-12)14(20)16-13-15-2-9-22-13/h2,9,12H,3-8,10-11H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFHLNQKFPSNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CCO2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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